molecular formula C13H14ClNO B031114 4-Benzyloxyaniline hydrochloride CAS No. 51388-20-6

4-Benzyloxyaniline hydrochloride

Cat. No. B031114
CAS RN: 51388-20-6
M. Wt: 235.71 g/mol
InChI Key: KQBDLOVXZHOAJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Benzyloxyaniline hydrochloride and its derivatives often involves multi-step chemical reactions, including SN2-Ar aminations, N-acylations, and Williamson etherifications. These methodologies enable the construction of complex dendritic structures and the incorporation of 4-Benzyloxyaniline units into larger molecular frameworks, showcasing the compound's utility in synthesizing advanced materials with potential self-organizing properties (Morar et al., 2018).

Molecular Structure Analysis

The molecular structure of 4-Benzyloxyaniline hydrochloride and related compounds has been elucidated through various spectroscopic and crystallographic techniques. Studies on benzyloxyanilines reveal intricate details about their crystal packing, hydrogen bonding patterns, and supramolecular assemblies, contributing to our understanding of how molecular interactions dictate the physical properties of these compounds (Chattopadhyay et al., 2013).

Chemical Reactions and Properties

4-Benzyloxyaniline hydrochloride participates in various chemical reactions, serving as a precursor for the synthesis of a wide range of organic compounds. Its reactivity is leveraged in the formation of dendrimers, liquid crystalline materials, and nonlinear optical materials, demonstrating its versatility in organic synthesis and material science. The compound's ability to undergo specific reactions, including etherifications and aminations, highlights its utility in designing functional materials with desired properties (Subashini et al., 2011).

Physical Properties Analysis

The physical properties of 4-Benzyloxyaniline hydrochloride derivatives, such as their phase behavior, thermal stability, and optical characteristics, are closely related to their molecular structure and supramolecular organization. Studies on liquid crystalline and dendritic compounds derived from 4-Benzyloxyaniline demonstrate the impact of molecular design on material properties, offering insights into the development of advanced materials for technological applications (Gallardo et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-Benzyloxyaniline hydrochloride, including its reactivity and interactions with other molecules, are foundational to its applications in organic synthesis and materials science. Its functionalization capabilities enable the design of compounds with specific optical, electronic, and structural properties, paving the way for the creation of innovative materials and devices (Miyajima et al., 1995).

Scientific Research Applications

  • Organic Synthesis : It is used in the solid-phase synthesis of N-unsubstituted beta-lactams and secondary amides, providing moderate to excellent yields (45-91%) and high purity (93-99%) (Gordon & Balasubramanian, 2001).

  • Mutagenicity Studies : 4-Chloromethylbiphenyl, a related compound, significantly enhances the bacterial mutagenicity and cell-transforming properties of benzyl chloride, indicating its potential as a carcinogen and a useful chemical for short-term mutagenicity tests (Ashby et al., 1981).

  • Material Science : 4-(n-octyloxy)aniline-based dendrimers, which are structurally related, show promise for creating novel organic materials with mesogenic properties, relevant in the field of liquid crystal technology (Morar et al., 2018).

  • Pharmaceutical Research : Novel benzoxazines containing glycidyl groups, derived from related compounds, are used as catalysts for ring-opening polymerization, distinguishing between epoxy and benzoxazine ring openings, which is significant in polymer chemistry (Andreu et al., 2006).

  • Drug Discovery : Certain compounds derived from benzyloxyaniline, such as 3,4-(methylenedioxy)aniline-derived semicarbazones, show potential as multifunctional inhibitors for neurodegenerative diseases without neurotoxicity (Tripathi et al., 2016).

  • Chemical Defense and Agriculture : Hydroxamic acids, including those derived from benzyloxyaniline, are crucial in cereal defense against pests and diseases, and in the detoxification of herbicides (Niemeyer, 1988).

  • Antimicrobial Research : Novel quinazolinone derivatives, synthesized with various aromatic amines including benzyloxyaniline, exhibit promising antimicrobial activity (Habib et al., 2013).

Safety And Hazards

4-Benzyloxyaniline hydrochloride is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9H,10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBDLOVXZHOAJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199389
Record name 4-Benzyloxyaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyaniline hydrochloride

CAS RN

51388-20-6
Record name Benzenamine, 4-(phenylmethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51388-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyloxyaniline hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Benzyloxyaniline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyloxyaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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